9-Ethyl-3-nitrocarbazole chemical properties and structure
9-Ethyl-3-nitrocarbazole chemical properties and structure
An In-depth Technical Guide to 9-Ethyl-3-nitrocarbazole: Chemical Properties, Structure, and Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 9-Ethyl-3-nitrocarbazole (CAS No. 86-20-4), a key chemical intermediate in various industrial and research applications. The document delves into its fundamental chemical and physical properties, molecular and crystalline structure, and established protocols for its synthesis and purification. Furthermore, it explores the compound's characteristic spectroscopic signatures, its chemical reactivity—most notably as a precursor to 3-amino-9-ethylcarbazole—and its applications in the development of dyes, pigments, and pharmaceuticals. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile carbazole derivative.
Introduction
9-Ethyl-3-nitrocarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle. The presence of an electron-withdrawing nitro group and an electron-donating N-ethyl group on the carbazole framework imparts unique electronic properties and reactivity to the molecule.[1] Its primary significance lies in its role as a crucial building block for the synthesis of more complex molecules.[2][3] Most notably, it is the direct precursor to 3-Amino-9-ethylcarbazole (AEC), a widely used chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry.[1][4] Understanding the properties and synthesis of 9-Ethyl-3-nitrocarbazole is therefore essential for its effective utilization in these fields.
Molecular and Crystal Structure
Molecular Structure
9-Ethyl-3-nitrocarbazole possesses the molecular formula C₁₄H₁₂N₂O₂.[5][6] The structure consists of a planar carbazole ring system where the nitrogen atom (position 9) is substituted with an ethyl group. A nitro group (NO₂) is attached to position 3 of one of the benzene rings. The IUPAC name for this compound is 9-ethyl-3-nitro-9H-carbazole.[5][7]
Caption: 2D Structure of 9-Ethyl-3-nitrocarbazole.
Crystal Structure
Crystallographic studies have confirmed that 9-Ethyl-3-nitrocarbazole crystallizes in a triclinic system with the space group P-1.[8] The planar nitrocarbazole rings associate in pairs, likely due to strong intermolecular dipole-dipole interactions.[8] Detailed crystallographic data are summarized in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.572 (4) |
| b (Å) | 12.910 (5) |
| c (Å) | 9.547 (4) |
| α (°) | 94.85 (3) |
| β (°) | 111.62 (3) |
| γ (°) | 75.40 (4) |
| Volume (ų) | 1172 (1) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.361 |
| Data sourced from Chen et al. (1992).[8] |
Physicochemical Properties
9-Ethyl-3-nitrocarbazole presents as a yellow crystalline powder.[5] It is characterized by its insolubility in water and its role as a stable chemical intermediate.[5] Key physicochemical properties are compiled below.
| Property | Value | Reference(s) |
| CAS Number | 86-20-4 | [2][5][6] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [5][6] |
| Molecular Weight | 240.26 g/mol | [3][6] |
| Appearance | Yellow crystalline powder | [5] |
| Melting Point | 128-130 °C (lit.) or 160-162 °C | [2][5][6] |
| Boiling Point | ~362.3 °C at 760 mmHg | [2] |
| Density | ~1.27 - 1.35 g/cm³ | [2][3] |
| Water Solubility | Insoluble / Sparingly soluble | [5] |
| Polar Surface Area | 50.75 Ų | [5] |
| XLogP3-AA | 3.5 | [5] |
Note: Discrepancies in the reported melting point exist in the literature, which may be attributable to different polymorphic forms or purity levels.
Synthesis and Purification
The most common and industrially relevant method for preparing 9-Ethyl-3-nitrocarbazole is the direct electrophilic nitration of 9-ethylcarbazole.[3][5][9] This reaction leverages the activation of the carbazole ring by the N-ethyl group, which directs nitration primarily to the 3- and 6-positions.
Caption: General workflow for the synthesis of 9-Ethyl-3-nitrocarbazole.
Experimental Protocol: Nitration using Acetonitrile
This protocol is adapted from methodologies that prioritize higher yields and improved safety by avoiding carcinogenic solvents like chlorobenzene.[4][10] Using acetonitrile as a solvent has been reported to produce high yields of the target compound.[10]
Materials:
-
9-Ethylcarbazole (15.0 g, 0.077 mol)
-
Acetonitrile (40 g)
-
Nitric Acid (36%, 17.48 g, 0.10 mol)
-
Deionized Water
-
Reaction flask, magnetic stirrer, dropping funnel, and ice bath
Procedure:
-
In a suitable reaction flask, dissolve 15.0 g of 9-ethylcarbazole in 40 g of acetonitrile.
-
Begin stirring the solution and maintain the temperature between 25-40°C using a water or ice bath as needed.
-
Add 17.48 g of 36% nitric acid dropwise to the solution while ensuring the temperature remains within the specified range. The choice to control the temperature is critical to prevent over-nitration and the formation of unwanted byproducts, thus ensuring regioselectivity.
-
After the complete addition of nitric acid, continue to stir the reaction mixture for 4 hours at 25-40°C.
-
Upon completion (which can be monitored by TLC), pour the reaction mixture into a larger volume of cold water to precipitate the crude product.
-
Collect the yellow precipitate by filtration.
-
Wash the solid thoroughly with water to remove any residual acid and solvent.
-
Dry the product under vacuum to obtain 9-Ethyl-3-nitrocarbazole. This method has been reported to yield approximately 18.13 g (98.2%).[4]
Purification: For obtaining a high-purity product, recrystallization from a suitable solvent system, such as an acetone/methanol mixture, can be performed.
Spectroscopic Analysis
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 9-Ethyl-3-nitrocarbazole. While publicly accessible, fully assigned spectra are limited, the expected features can be reliably predicted based on the molecule's functional groups.
Infrared (IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands corresponding to its main functional groups:
-
Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region.[7]
-
Aliphatic C-H Stretch: Medium to strong bands from the ethyl group, typically appearing in the 2980-2850 cm⁻¹ range.[7]
-
Nitro Group (NO₂) Stretch: Two strong, characteristic bands are expected: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹. The exact position is influenced by the aromatic ring.
-
Aromatic C=C Stretch: Multiple medium to weak bands in the 1600-1450 cm⁻¹ region.[7]
-
C-N Stretch: A band in the fingerprint region, typically around 1350-1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum should provide distinct signals for the aromatic and aliphatic protons:
-
Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the nitro-substituted ring will be shifted further downfield due to the electron-withdrawing effect of the NO₂ group. The proton at C4 (adjacent to the nitro group) is expected to be the most deshielded.
-
Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.4-4.6 ppm, coupled to the methyl protons. A triplet corresponding to the methyl protons (-CH₃) should appear further upfield, around δ 1.4-1.6 ppm.
¹³C NMR: The carbon NMR spectrum is expected to show 14 distinct signals in the broadband decoupled spectrum, corresponding to the 14 carbon atoms in the molecule, assuming no accidental equivalence. The carbon atom attached to the nitro group (C3) will be significantly deshielded.
Mass Spectrometry
In mass spectrometry, 9-Ethyl-3-nitrocarbazole is expected to show a prominent molecular ion peak [M]⁺ at m/z 240, corresponding to its molecular weight.[2]
Reactivity and Applications
Chemical Reactivity
The primary reaction of interest for 9-Ethyl-3-nitrocarbazole is the reduction of its nitro group to form 3-amino-9-ethylcarbazole.[4][5] This transformation is typically achieved using reducing agents like stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[4]
Caption: Reduction of 9-Ethyl-3-nitrocarbazole to 3-Amino-9-ethylcarbazole.
Applications
9-Ethyl-3-nitrocarbazole is not typically an end-product but serves as a vital intermediate.
-
Dye and Pigment Industry: Its fluorescent properties and chemical structure make it a useful precursor in the synthesis of various dyes and pigments for textiles, inks, and coatings.[5]
-
Pharmaceutical Industry: It is a versatile building block for synthesizing pharmaceutical compounds. The nitro group can be transformed into various other functional groups, enabling the creation of a diverse library of molecules with potential biological activities.[2][5]
-
Research and Development: It is widely used in laboratories as a starting material for exploring new synthetic pathways and as a model compound for studying chemical reactions.[2][11]
-
Materials Science: There is potential for its use in developing new materials, such as photoconductive polymers, where the carbazole moiety is known to have favorable electronic properties.[2]
Safety and Handling
As with any chemical intermediate, proper safety precautions should be observed when handling 9-Ethyl-3-nitrocarbazole. It is advised to avoid breathing dust and to prevent contact with skin and eyes.[5] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The material is a combustible solid.[6]
Conclusion
9-Ethyl-3-nitrocarbazole is a compound of significant synthetic utility. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable intermediate in multiple fields. The detailed protocols and property data provided in this guide offer a solid foundation for scientists and researchers to confidently work with and innovate upon this important carbazole derivative.
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